molecular formula C4H4F4N2O2 B12445372 2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene

2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene

Cat. No.: B12445372
M. Wt: 188.08 g/mol
InChI Key: PAIZFZHXEGDTJV-UHFFFAOYSA-N
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Description

2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene is a fluorinated organic compound with the molecular formula C4H4F4N2O2. This compound is characterized by the presence of both amino and nitro functional groups, as well as multiple fluorine atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of a suitable precursor, such as a butene derivative, using a fluorinating agent like sulfur tetrafluoride (SF4) under controlled conditions . The subsequent introduction of the amino and nitro groups can be achieved through nitration and amination reactions, respectively.

Industrial Production Methods

Industrial production of 2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure the purity and stability of the final product, which may require additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro group can participate in redox reactions. The fluorine atoms can influence the compound’s reactivity and stability by altering its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane: Similar structure but lacks the double bond present in 2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-1-ene.

    2-Amino-3,3,4,4-tetrafluoro-1-nitropropane: Similar structure but with a shorter carbon chain.

    2-Amino-3,3,4,4-tetrafluoro-1-nitrobut-2-ene: Similar structure but with the double bond in a different position.

Uniqueness

This compound is unique due to the specific positioning of its functional groups and the presence of multiple fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C4H4F4N2O2

Molecular Weight

188.08 g/mol

IUPAC Name

3,3,4,4-tetrafluoro-1-nitrobut-1-en-2-amine

InChI

InChI=1S/C4H4F4N2O2/c5-3(6)4(7,8)2(9)1-10(11)12/h1,3H,9H2

InChI Key

PAIZFZHXEGDTJV-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(F)F)(F)F)N)[N+](=O)[O-]

Origin of Product

United States

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